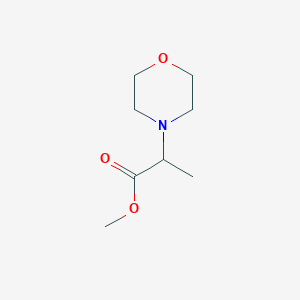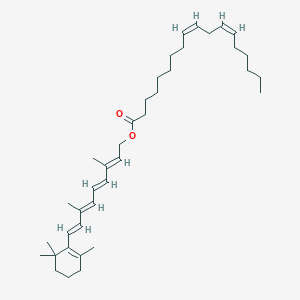
2-Morpholinopropionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinopropionic acid methyl ester is a morpholine-substituted propionic acid derivative with a methyl ester functional group. The compound features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) attached to the β-carbon of the propionic acid backbone. This structure confers unique physicochemical properties, such as enhanced polarity due to the morpholine moiety and moderate lipophilicity from the methyl ester group. Morpholine-containing esters are frequently employed in pharmaceutical and polymer chemistry due to their solubility-enhancing and reactive properties.
Q & A
Q. Basic: What experimental parameters should be optimized during the synthesis of 2-Morpholinopropionic acid methyl ester?
Answer:
Synthesis optimization requires systematic variation of temperature, time, and reagent stoichiometry. Kinetic modeling, as demonstrated in methyl ester synthesis studies (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), shows that higher temperatures (e.g., 110–115°C) accelerate reaction rates but may increase side-product formation. For example, at 115°C, complete conversion of intermediates (X1 to X9) occurs within 3–6 hours, whereas lower temperatures (105°C) require extended reaction times . Use a factorial design to evaluate yield vs. purity trade-offs, validated by GC or HPLC.
Q. Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- GC/MS : Effective for identifying methyl ester derivatives, as shown in studies analyzing octanoic acid methyl esters (retention time matching and spectral libraries) .
- NMR : Use 1H and 13C NMR to confirm morpholine ring integration and ester carbonyl signals.
- HPLC with UV/RI detection : Quantify impurities (e.g., unreacted precursors) using protocols similar to pharmaceutical impurity profiling .
Q. Advanced: How can kinetic models resolve discrepancies between experimental and theoretical yields?
Answer:
Discrepancies often arise from unaccounted side reactions or heat/mass transfer limitations. A validated two-step kinetic model (e.g., for biodiesel methyl esters) can simulate intermediate conversion rates. For instance, at 105°C, deviations between experimental (1.00) and calculated (0.79) X1 values at 4 hours suggest incomplete equilibrium, requiring iterative model refinement with Arrhenius parameters . Compare residuals across temperature gradients to identify systematic errors.
Q. Advanced: How should researchers address conflicting data in reaction time-course studies?
Answer:
Contradictions (e.g., X9 yield differences at 115°C/6 hours: Exp. 1.00 vs. Calc. 0.97) may indicate catalyst deactivation or sampling inconsistencies. Implement real-time monitoring (e.g., in situ FTIR) to track intermediate concentrations. Validate with triplicate runs and statistical analysis (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .
Q. Advanced: What strategies mitigate by-product formation during esterification?
Answer:
- Reagent purity : Use anhydrous morpholine to avoid hydrolysis side reactions.
- Temperature control : Lower temperatures (e.g., 105°C) reduce thermal degradation but require longer reaction times.
- Catalyst screening : Test acid/base catalysts (e.g., H2SO4, NaOMe) to optimize selectivity, as shown in FAME synthesis .
Q. Methodological: How to ensure reproducibility in synthetic protocols?
Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Document stoichiometry, catalyst loading, and purification steps (e.g., column chromatography conditions).
- Report characterization data (NMR, GC/MS) for at least one batch; include raw spectral data in supplementary materials .
Q. Safety: What precautions are critical when handling morpholine derivatives?
Answer:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Morpholine Esters
Ethyl 2-Methyl-2-Morpholin-4-ylpropanoate (CAS 92001-93-9)
- Structure : Features an ethyl ester group and a branched 2-methyl substituent on the propionic acid chain.
- The 2-methyl branch introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions .
2-Propenoic Acid, 3-(4-Morpholinyl)-Methyl Ester (CAS 1009-80-9)
- Structure: A propenoic (acrylic) acid ester with a morpholine group at the β-position.
- Key Differences :
(5,5-Dimethyl-Morpholin-2-yl)-Acetic Acid Methyl Ester (CAS 889955-22-0)
- Structure : A shorter acetic acid chain with a dimethyl-substituted morpholine ring.
- Dimethyl substituents on the morpholine ring may influence electronic and steric interactions in biological systems .
Halogenated Propionic Acid Esters
Methyl 2-Chloropropanoate (CAS 40273-45-8)
- Structure : A chlorinated analog with a halogen at the α-position.
- Key Differences :
Methyl 2-Bromopropionate (CAS 1208-65-7)
- Structure : Bromine substituent at the α-carbon.
- Key Differences: Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions. Potential use as an intermediate in organometallic synthesis .
Aromatic and Thiol-Substituted Esters
Methyl 2-(4-Aminophenyl)propanoate (CAS 492445-74-6)
- Structure : Aromatic amine substituent on the propionic acid chain.
- Key Differences: The 4-aminophenyl group introduces hydrogen-bonding capability and UV activity, suitable for spectroscopic detection. Applications may include drug intermediates or photoactive materials .
Methyl 2-Mercaptopropionate (CAS 53907-46-3)
- Structure : Thiol (─SH) group at the α-position.
- Key Differences :
- The thiol group enables disulfide bond formation and participation in redox reactions.
- Higher nucleophilicity compared to morpholine derivatives, making it useful in cysteine protease inhibition .
Preparation Methods
Michael Addition of Morpholine to Methyl Acrylate
The most widely documented method for synthesizing 2-morpholinopropionic acid methyl ester involves a Michael addition of morpholine to methyl acrylate under acid-catalyzed conditions . This reaction exploits the nucleophilic character of morpholine to attack the β-carbon of the α,β-unsaturated ester, forming the desired product.
Reaction Mechanism and Conditions
The reaction proceeds via protonation of methyl acrylate’s carbonyl group by an acid catalyst (e.g., p-toluenesulfonic acid), enhancing the electrophilicity of the β-carbon. Morpholine then undergoes conjugate addition to form a tertiary amine intermediate, which tautomerizes to yield this compound .
Typical Reaction Conditions
| Component | Quantity (Molar Ratio) | Role |
|---|---|---|
| Morpholine | 1.2 | Nucleophile |
| Methyl acrylate | 1.5 | Electrophile |
| p-Toluenesulfonic acid | 0.1 | Catalyst |
| Toluene | Solvent | Reaction medium |
The mixture is heated at 85°C under reflux for 3–4 hours, followed by cooling to 10°C and filtration to remove residual catalyst. The solvent is evaporated under reduced pressure, yielding crude product, which is purified via fractional distillation (boiling point: 128–132°C) .
Yield and Scalability
This method achieves yields exceeding 90% under optimized conditions . Industrial scalability is facilitated by the simplicity of the one-pot reaction and the commercial availability of reagents.
Mannich Reaction-Based Synthesis
An alternative route involves a Mannich reaction to construct the morpholine-propionate backbone. While less common, this method is valuable for introducing additional functional groups or stereochemical control .
Reaction Design
The Mannich reaction traditionally combines an amine, a carbonyl compound, and a ketone. For this compound, formaldehyde serves as the carbonyl component, reacting with morpholine and methyl acrylate-derived enolates.
Key Steps
-
Enolate Formation : Deprotonation of methyl acrylate using a base (e.g., LDA).
-
Mannich Adduct Formation : Reaction with formaldehyde and morpholine.
-
Workup : Acidic quenching and esterification.
Limitations
This method suffers from lower yields (~70%) due to competing side reactions, such as over-alkylation or polymerization of formaldehyde .
Nucleophilic Substitution Approaches
Alkylation of Morpholine
This compound can be synthesized via alkylation of morpholine with methyl 2-bromopropionate. This method is less favored due to the hazardous nature of alkyl bromides and stringent purification requirements .
Reaction Scheme
2\text{BrCOOCH}3 \rightarrow \text{this compound} + \text{HBr}Morpholine+CH2BrCOOCH3→2-Morpholinopropionic acid methyl ester+HBr
Green Chemistry Alternatives
Recent advances explore solvent-free conditions or ionic liquids to improve atom economy. For example, microwave-assisted reactions reduce reaction times from hours to minutes but remain experimental .
Catalytic Innovations and Industrial Applications
Heterogeneous Catalysis
Solid acid catalysts (e.g., zeolites or sulfonated carbon) have replaced traditional acids in pilot-scale syntheses, reducing corrosion risks and enabling catalyst recycling .
Continuous Flow Systems
Adoption of continuous flow reactors enhances heat transfer and reaction control, particularly for exothermic Michael additions. One study reported a 95% yield with residence times under 30 minutes .
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Michael Addition | 90–92 | High | Low | Moderate |
| Mannich Reaction | 65–70 | Moderate | Medium | High |
| Nucleophilic Substitution | 75–80 | Low | High | High |
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H15NO3/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
YVMAGSKBVARACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















